molecular formula C46H52N5O8P B1146956 (N4-BENZOYL)-5/'-O-[(N,N-DIISOPROPYLAMINO)-(2-CYANOETHOXY)PHOSPHINYL]-3/'-O-(4,4/'-DIMETHOXYTRITYL)- CAS No. 140712-83-0

(N4-BENZOYL)-5/'-O-[(N,N-DIISOPROPYLAMINO)-(2-CYANOETHOXY)PHOSPHINYL]-3/'-O-(4,4/'-DIMETHOXYTRITYL)-

Cat. No.: B1146956
CAS No.: 140712-83-0
M. Wt: 833.9 g/mol
InChI Key: OXUQZHDIUOKQGM-UHFFFAOYSA-N
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Description

The compound (N4-BENZOYL)-5/‘-O-[(N,N-DIISOPROPYLAMINO)-(2-CYANOETHOXY)PHOSPHINYL]-3/’-O-(4,4/'-DIMETHOXYTRITYL)- is a complex organic molecule often used in the field of synthetic chemistry. It is characterized by the presence of multiple functional groups, including benzoyl, diisopropylamino, cyanoethoxy, and dimethoxytrityl groups. These functional groups contribute to the compound’s reactivity and versatility in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (N4-BENZOYL)-5/‘-O-[(N,N-DIISOPROPYLAMINO)-(2-CYANOETHOXY)PHOSPHINYL]-3/’-O-(4,4/'-DIMETHOXYTRITYL)- typically involves multiple steps, each requiring specific reagents and conditionsThe benzoyl group is then introduced via a benzoylation reaction using benzoyl chloride .

Industrial Production Methods

In an industrial setting, the production of this compound may involve automated synthesizers that can handle the sequential addition of reagents and the purification of intermediates. The use of high-throughput techniques and optimized reaction conditions ensures the efficient and scalable production of the compound.

Chemical Reactions Analysis

Types of Reactions

The compound (N4-BENZOYL)-5/‘-O-[(N,N-DIISOPROPYLAMINO)-(2-CYANOETHOXY)PHOSPHINYL]-3/’-O-(4,4/'-DIMETHOXYTRITYL)- can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzoyl or cyanoethoxy groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

The compound (N4-BENZOYL)-5/‘-O-[(N,N-DIISOPROPYLAMINO)-(2-CYANOETHOXY)PHOSPHINYL]-3/’-O-(4,4/'-DIMETHOXYTRITYL)- has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme mechanisms and protein interactions.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-viral activities.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (N4-BENZOYL)-5/‘-O-[(N,N-DIISOPROPYLAMINO)-(2-CYANOETHOXY)PHOSPHINYL]-3/’-O-(4,4/'-DIMETHOXYTRITYL)- involves its interaction with specific molecular targets. For instance, the compound may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The presence of the benzoyl and cyanoethoxy groups can enhance the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of (N4-BENZOYL)-5/‘-O-[(N,N-DIISOPROPYLAMINO)-(2-CYANOETHOXY)PHOSPHINYL]-3/’-O-(4,4/'-DIMETHOXYTRITYL)- lies in its combination of functional groups, which confer distinct reactivity and versatility. This makes it a valuable compound for various synthetic and research applications.

Properties

CAS No.

140712-83-0

Molecular Formula

C46H52N5O8P

Molecular Weight

833.9 g/mol

IUPAC Name

N-[1-[4-[bis(4-methoxyphenyl)-phenylmethoxy]-5-[[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxymethyl]oxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide

InChI

InChI=1S/C46H52N5O8P/c1-32(2)51(33(3)4)60(56-29-13-27-47)57-31-41-40(30-43(58-41)50-28-26-42(49-45(50)53)48-44(52)34-14-9-7-10-15-34)59-46(35-16-11-8-12-17-35,36-18-22-38(54-5)23-19-36)37-20-24-39(55-6)25-21-37/h7-12,14-26,28,32-33,40-41,43H,13,29-31H2,1-6H3,(H,48,49,52,53)

InChI Key

OXUQZHDIUOKQGM-UHFFFAOYSA-N

Isomeric SMILES

CC(C)N(C(C)C)P(OCCC#N)OC[C@@H]1[C@H](C[C@@H](O1)N2C=CC(=NC2=O)NC(=O)C3=CC=CC=C3)OC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC

Canonical SMILES

CC(C)N(C(C)C)P(OCCC#N)OCC1C(CC(O1)N2C=CC(=NC2=O)NC(=O)C3=CC=CC=C3)OC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC

Origin of Product

United States

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